molecular formula C12H15N3O B13348855 (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B13348855
M. Wt: 217.27 g/mol
InChI Key: CSZOVOMIBOIUEB-UHFFFAOYSA-N
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Description

(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridinyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is unique due to the combination of its pyrazole ring, pyridinyl group, and methanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)methanol

InChI

InChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3

InChI Key

CSZOVOMIBOIUEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CO)C2=CC=NC=C2

Origin of Product

United States

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